N-(2-ethoxyphenyl)-2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
Description
This compound features a 2-ethoxyphenyl acetamide core linked via a sulfanyl bridge to a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole group. The 1,2,4-oxadiazole moiety enhances metabolic stability compared to 1,3,4-oxadiazoles due to its electronic configuration and steric protection of labile bonds . The ethoxy group on the phenyl ring improves solubility, while the methyl substituent on the oxadiazole contributes to lipophilicity and target binding .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-24-15-7-5-4-6-14(15)21-16(23)11-26-17-9-8-13(10-19-17)18-20-12(2)22-25-18/h4-10H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPUTJWVGMRNTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Variations
1,3,4-Oxadiazole Derivatives
- Compound 8u () : N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
1,2,4-Oxadiazole Derivatives
- BG16032 (): 2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide Key Differences: Cyclopropyl substituent on oxadiazole and 4-acetamidophenyl group. target compound’s MW ~395.4). No direct activity data reported .
Substituent Modifications on the Aromatic Rings
Pyridine vs. Phenyl Modifications
- Compound 28 () : N-(4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-2-(4-nitrophenyl)acetamide
Ethoxyphenyl vs. Chlorophenyl Derivatives
- Compound 16e () : 2-(3,4-Dichlorophenyl)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide
Enzyme Inhibition
- LOX Inhibition () : Compound 8u showed 72.4% inhibition at 100 µM, while 8v (with a nitro group) exhibited 89.2% inhibition.
- Comparison : The target compound’s 3-methyl-1,2,4-oxadiazole may optimize LOX binding compared to 1,3,4-oxadiazoles, though specific data is needed.
Anti-Exudative Activity ()
- Triazole Derivatives: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 40–60% inhibition of edema in rats at 10 mg/kg. Comparison: The target compound’s oxadiazole-pyridine scaffold may offer superior pharmacokinetics over triazole-furan analogs.
Physicochemical and Pharmacokinetic Properties
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